(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride
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Overview
Description
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a building block in various industrial processes.
Safety and Hazards
“(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride” is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide group through a reaction with acetic anhydride in the presence of a base such as triethylamine.
Hydrochloride Formation: The resulting (S)-N-(Pyrrolidin-3-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the amide group.
Substitution: Various substituted amides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride
- (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
Uniqueness
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and research.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIYDYVCYFKVCW-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735269 |
Source
|
Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246277-44-0 |
Source
|
Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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